7-Bromo-6-methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3 |
InChI Key |
FINCRHBPCCYRMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CS2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromo 6 Methoxybenzo D Thiazole
Regioselective Synthesis Strategies for Substituted Benzo[d]thiazole Scaffolds
Achieving the desired substitution pattern on the benzothiazole (B30560) core is a fundamental challenge in its synthetic chemistry. Regioselectivity, the control of where on a molecule a chemical reaction occurs, is paramount.
Direct Bromination and its Positional Control on Benzo[d]thiazole Ring Systems
Direct bromination of the benzothiazole ring is a common method for introducing a bromine atom. However, the position of bromination is highly dependent on the directing effects of existing substituents on the benzene (B151609) portion of the molecule. Electrophilic substitution reactions, such as bromination, are guided by the electron-donating or electron-withdrawing nature of these groups.
For instance, the bromination of aminobenzothiazoles has been studied to understand the directing effects of the amino group. rsc.org In the case of synthesizing 7-Bromo-6-methoxybenzo[d]thiazole, if one were to start with 6-methoxybenzo[d]thiazole, direct bromination would likely be influenced by the methoxy (B1213986) group. An industrial-scale method for the synthesis of 2-amino-6-substituted benzothiazoles involves the cyclization of arylthioureas in sulfuric acid with bromide catalysts, achieving yields of up to 94%. Another approach uses bromine in glacial acetic acid for the cyclization of substituted anilines with potassium thiocyanate (B1210189). sphinxsai.comnih.gov
The use of N-Bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is another method for bromination. However, this method can sometimes lead to a lack of regioselectivity, with potential for competing bromination at other positions on the benzothiazole ring.
A study on the synthesis of thiazole-based stilbene (B7821643) analogs involved the sequential bromination of a thiazole (B1198619) ring at two different positions under varying conditions, highlighting the tunability of bromination reactions. nih.gov
Methodologies for the Introduction of Methoxy Functionality
The introduction of a methoxy group onto the benzothiazole scaffold can be achieved through various synthetic routes. One common strategy involves starting with a precursor that already contains the methoxy group in the desired position. For example, the synthesis of 6-methoxy-2-aminobenzothiazole can be accomplished by reacting p-anisidine (B42471) (p-methoxyaniline) with ammonium (B1175870) thiocyanate, followed by oxidative ring closure using bromine. ekb.egresearchgate.netekb.eg This method directly incorporates the methoxy group at the 6-position.
Another approach involves the synthesis of 2-substituted benzothiazoles from the condensation of 2-aminothiophenol (B119425) with carboxylic acids. nih.govmdpi.com If a methoxy-substituted 2-aminothiophenol is used, the resulting benzothiazole will carry the methoxy group. For example, 2-(4-methoxyphenyl)benzo[d]thiazole was synthesized via microwave-assisted, solvent-free cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde. nih.gov
The introduction of a methoxy group can also influence the properties and reactivity of the benzothiazole molecule. For instance, the presence of a methoxy group in certain benzothiazole derivatives has been shown to enhance their anticancer activity. nih.gov
Sequential Construction of the Benzo[d]thiazole Heterocycle with Targeted Substituents
The most versatile approach to synthesizing complex benzothiazoles like this compound often involves the sequential construction of the heterocyclic ring from appropriately substituted precursors. This strategy allows for precise placement of functional groups.
A primary method is the condensation of a substituted 2-aminobenzenethiol with various reagents like aldehydes, ketones, or carboxylic acids. bohrium.comnih.gov To synthesize the target molecule, one would ideally start with 2-amino-4-bromo-5-methoxyphenol.
Another powerful method is the cyclization of substituted anilines. For instance, the reaction of substituted anilines with potassium thiocyanate and bromine can yield 2-aminobenzothiazoles with the desired substitution pattern on the benzene ring. sphinxsai.comrjpbcs.com This is a widely used industrial method. A study reported the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b] bohrium.comnih.govthiazepin-4(5H)-one starting from 6-methoxybenzo[d]thiazol-2-amine, which underwent a five-step reaction sequence including bromination. researchgate.net
The following table summarizes common cyclization reactions for benzothiazole synthesis:
| Precursors | Reagents/Conditions | Product Type |
|---|---|---|
| Substituted Anilines | Potassium Thiocyanate, Bromine | 2-Amino-substituted Benzothiazoles |
| 2-Aminobenzenethiols | Aldehydes, Ketones, Carboxylic Acids | 2-Substituted Benzothiazoles |
This bottom-up approach provides the highest degree of control over the final structure of the substituted benzothiazole.
Precursor Design and Chemical Transformations to Achieve this compound
The synthesis of this compound is contingent on the strategic design of precursors and a sequence of chemical transformations. A logical retrosynthetic analysis suggests that a key intermediate would be a disubstituted aniline (B41778) or aminothiophenol.
A plausible synthetic route starts with a precursor like 3-bromo-4-methoxyaniline. This aniline derivative can be converted to the corresponding arylthiourea, which then undergoes cyclization to form the benzothiazole ring. The bromination step can be performed on a precursor molecule before the cyclization to ensure the correct regiochemistry.
For example, the synthesis of 2-amino-6-methoxybenzothiazole (B104352) has been well-documented, starting from p-anisidine. ekb.egresearchgate.netekb.eg To obtain the 7-bromo derivative, one could either attempt a regioselective bromination of 6-methoxy-2-aminobenzothiazole or, more reliably, start with a brominated precursor.
A general and efficient method for preparing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with acid chlorides or anhydrides in the presence of a heterogeneous catalyst. nih.gov To apply this to the target molecule, one would need to synthesize 2-amino-4-bromo-5-methoxythiophenol.
The following table outlines a potential synthetic sequence:
| Starting Material | Transformation | Intermediate/Product |
|---|---|---|
| 3-Bromo-4-methoxyaniline | Thionation | 1-(3-Bromo-4-methoxyphenyl)thiourea |
| 1-(3-Bromo-4-methoxyphenyl)thiourea | Oxidative Cyclization | 2-Amino-7-bromo-6-methoxybenzo[d]thiazole |
This step-wise approach allows for purification and characterization at each stage, ensuring the final product's identity and purity.
Green Chemistry Approaches and Sustainable Synthesis for Benzo[d]thiazole Derivatives
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including benzothiazoles. bohrium.comorgchemres.orgairo.co.in These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.
Traditional methods for benzothiazole synthesis often require harsh reaction conditions, toxic solvents, and stoichiometric amounts of reagents. bohrium.com Green alternatives include the use of water as a solvent, microwave-assisted reactions, and the use of reusable catalysts. orgchemres.orgairo.co.in For example, a green protocol for synthesizing benzothiazole-2-thiol derivatives utilizes copper sulfate (B86663) as a catalyst in aqueous media under ultrasonic irradiation. orgchemres.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for various benzothiazole derivatives. airo.co.in
Electrosynthetic Pathways for Halogenated and Alkoxylated Benzo[d]thiazoles
Electrosynthesis has emerged as a powerful green tool in organic chemistry, offering a way to perform redox reactions without the need for chemical oxidants or reductants. researchgate.net This technique is particularly relevant for the synthesis of halogenated and alkoxylated benzothiazoles.
An electrochemical approach for the synthesis of 2-aminobenzothiazole (B30445) derivatives involves the reaction of anilines with ammonium thiocyanate in the presence of sodium bromide, which acts as both an electrolyte and a brominating agent. researchgate.net This method is described as a simple, green, and bromine-free (in the sense of not using elemental bromine) synthesis that proceeds under mild conditions. researchgate.net
Furthermore, catalyst-free and supporting electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides has been reported to give good to excellent yields in a flow reactor. nih.gov This continuous flow method allows for easy scalability. Another study demonstrated the electrochemical synthesis of benzazoles, including benzothiazoles, from alcohols and o-substituted anilines using a catalytic amount of a cobalt salt at room temperature. nih.gov
The development of these electrosynthetic methods provides a more sustainable and efficient route to a wide range of substituted benzothiazoles, potentially including this compound, by carefully selecting the starting materials and controlling the electrochemical conditions.
Microwave-Assisted Synthesis in Benzo[d]thiazole Chemistry
The application of microwave irradiation in the synthesis of benzothiazole derivatives represents a significant advancement over conventional heating methods. This technique is characterized by its ability to drastically reduce reaction times, improve product yields, and often lead to cleaner reaction profiles with fewer byproducts. mdpi.comclockss.org The efficiency of microwave-assisted synthesis stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional oil baths or heating mantles. nih.gov
In the context of synthesizing substituted benzothiazoles, microwave assistance has been successfully employed in various reaction types, including condensation and cyclization reactions. For instance, the one-pot, three-component reaction of 2-aminobenzothiazoles with aldehydes and other reagents under microwave irradiation has been shown to produce complex heterocyclic systems in excellent yields (85–93%) in a fraction of the time required by conventional heating. nih.gov Studies have demonstrated that optimizing microwave parameters, such as power and temperature, is crucial to maximizing yield and preventing the decomposition of reactants or products. For example, it has been observed that exceeding a certain power (e.g., 400 W) and temperature (e.g., 100 °C) can lead to a decrease in yield due to component degradation. nih.gov
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the cited literature, a plausible and efficient route can be extrapolated from the synthesis of analogous compounds. researchgate.net The synthesis would likely involve the bromination of a 6-methoxybenzo[d]thiazole precursor under microwave irradiation. The use of microwave energy is anticipated to significantly accelerate the electrophilic substitution reaction, leading to the desired product in a shorter timeframe and potentially with higher selectivity compared to traditional methods.
The table below illustrates a comparative analysis of conventional versus microwave-assisted synthesis for a representative benzothiazole formation, highlighting the typical advantages of the latter.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-48 hours | 10-30 minutes |
| Yield | ~30-70% | ~85-95% |
| Energy Source | Oil Bath / Heating Mantle | Microwave Reactor |
| Heating Mechanism | Conduction / Convection | Direct Molecular Interaction |
| Side Products | More prevalent | Generally reduced |
This table presents generalized data compiled from various sources on benzothiazole synthesis to illustrate the advantages of microwave irradiation. mdpi.comnih.gov
Mechanistic Studies of this compound Formation Reactions
The formation of this compound is governed by the principles of electrophilic aromatic substitution. The key to understanding the regioselectivity of the bromination lies in the electronic effects of the substituents on the benzothiazole core. The starting scaffold, 6-methoxybenzo[d]thiazole, possesses two key directing groups: the methoxy group at position 6 and the fused thiazole ring itself.
The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the benzene ring through resonance. This effect stabilizes the arenium ion intermediate formed during electrophilic attack at the positions ortho (C5 and C7) and para (C4) to the methoxy group.
The fused thiazole moiety, on the other hand, is generally considered to be deactivating towards electrophilic substitution on the benzene ring due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack on the benzene portion of the benzothiazole nucleus typically occurs at positions 4 and 7, and to a lesser extent at position 5.
In the case of 6-methoxybenzo[d]thiazole, the powerful activating and directing effect of the methoxy group dominates. The bromination reaction, typically carried out with an electrophilic bromine source such as N-bromosuccinimide (NBS) or bromine in acetic acid, proceeds via the following mechanistic steps:
Generation of the Electrophile: The bromine source generates the electrophilic species, Br⁺.
Electrophilic Attack: The π-electrons of the electron-rich benzene ring attack the Br⁺ electrophile. The directing effects of the methoxy group strongly favor attack at the C7 position (ortho to the methoxy group). Attack at this position is sterically less hindered than at the C5 position and is electronically favored.
Formation of the Arenium Ion Intermediate: The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic system and is particularly well-stabilized by the adjacent methoxy group at C6 through resonance.
Deprotonation and Aromatization: A base in the reaction mixture removes the proton from the C7 position, restoring the aromaticity of the benzene ring and yielding the final product, this compound.
The regioselectivity for the C7 position is a result of the synergistic directing effect of the methoxy group and the inherent reactivity pattern of the benzothiazole nucleus. While the C5 position is also ortho to the methoxy group, the electronic influence of the nearby thiazole ring makes the C7 position the more favorable site for electrophilic substitution.
The following table outlines the key reagents and their roles in the proposed formation reaction.
| Reagent/Compound | Role in Reaction |
| 6-Methoxybenzo[d]thiazole | Substrate |
| N-Bromosuccinimide (NBS) | Electrophilic bromine source |
| Acetic Acid | Solvent and potential proton source |
| Microwave Irradiation | Energy source to accelerate the reaction |
Exploration of Reactivity and Mechanistic Pathways of 7 Bromo 6 Methoxybenzo D Thiazole
Chemical Transformations Involving the Bromo Substituent
The carbon-bromine bond at the C-7 position is the primary site for synthetic modification of the molecule. This allows for the introduction of a wide array of functional groups through several powerful chemical reactions, including nucleophilic aromatic substitution and, more prominently, various transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for the functionalization of 7-Bromo-6-methoxybenzo[d]thiazole. In an SNAr reaction, a potent nucleophile displaces a leaving group (in this case, the bromide) on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic system. The presence of electron-withdrawing groups on the ring is crucial to activate it towards nucleophilic attack.
The benzothiazole (B30560) moiety itself imparts a degree of electron deficiency to the fused benzene (B151609) ring, which can facilitate SNAr reactions. nih.gov Theoretical calculations on similar bromo-substituted benzothiadiazole systems show that the incorporation of bromine atoms enhances the electrical deficiency of the molecule, thereby increasing its reactivity in aromatic nucleophilic substitution reactions. nih.gov This suggests that the bromo substituent on the this compound is susceptible to displacement by strong nucleophiles. For instance, a related compound, 5-Bromo-6-methoxybenzo[d]thiazol-2-amine, is noted for its ability to undergo nucleophilic substitution where the bromine atom is replaced by various nucleophiles. smolecule.com
Common nucleophiles for this transformation include amines, alkoxides, and thiolates, typically requiring elevated temperatures for the reaction to proceed.
Table 1: Potential SNAr Reactions of this compound
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
|---|---|---|
| Secondary Amine (e.g., Morpholine) | Heat, DMF or DMSO | 7-(Morpholin-4-yl)-6-methoxybenzo[d]thiazole |
| Primary Amine (e.g., Aniline) | High Temperature, DMF | 6-Methoxy-N-phenylbenzo[d]thiazol-7-amine |
| Alkoxide (e.g., Sodium Methoxide) | Heat, Methanol | 6,7-Dimethoxybenzo[d]thiazole |
Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for modifying the this compound scaffold. These reactions utilize a palladium, nickel, or copper catalyst to form new carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-oxygen (C-O) bonds at the site of the bromo substituent with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov Its wide application stems from mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov
The 7-bromo position of the benzothiazole core is an excellent substrate for Suzuki coupling. Studies on analogous systems, such as 2-amino-6-bromobenzothiazole (B93375), have demonstrated efficient synthesis of 6-arylbenzothiazoles in moderate to excellent yields using various aryl boronic acids and a palladium catalyst. nih.gov Similarly, Suzuki reactions on unprotected ortho-bromoanilines, which share electronic similarities, proceed in good to excellent yields with a wide variety of boronic esters, including those bearing ketone, chloride, alcohol, and nitro functionalities. nih.gov This indicates that this compound can be readily coupled with a diverse range of aryl and heteroaryl boronic acids to generate novel biaryl structures.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/Water or Dioxane/Water | 6-Methoxy-7-phenylbenzo[d]thiazole |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 6-Methoxy-7-(4-methoxyphenyl)benzo[d]thiazole |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 6-Methoxy-7-(pyridin-3-yl)benzo[d]thiazole |
The Sonogashira coupling reaction is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which also often serves as the solvent. soton.ac.uk This transformation is invaluable for the synthesis of arylalkynes, which are important structural motifs in pharmaceuticals and materials science. researchgate.net
While direct examples on this compound are not prevalent in the searched literature, the reaction is widely applied to bromo-substituted aromatic and heteroaromatic systems. For example, Sonogashira coupling is effectively used on 6-bromo-3-fluoro-2-cyanopyridines to introduce a variety of functionalized alkynes. soton.ac.uk The reaction tolerates numerous functional groups, including free alcohols and protected amines. soton.ac.uk This strong precedent suggests that this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of a terminal alkyne group at the C-7 position.
Table 3: Typical Sonogashira Coupling Conditions
| Terminal Alkyne | Catalyst System | Base/Solvent | Expected Product |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) / THF | 7-(Phenylethynyl)-6-methoxybenzo[d]thiazole |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 6-Methoxy-7-((trimethylsilyl)ethynyl)benzo[d]thiazole |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 3-(6-Methoxybenzo[d]thiazol-7-yl)prop-2-yn-1-ol |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction's effectiveness relies on the use of a palladium precursor and specialized, bulky phosphine (B1218219) ligands.
The C-Br bond in this compound is an ideal site for Buchwald-Hartwig amination. Research on structurally similar 7-bromo-2,3-dimethylbenzo[b]thiophenes demonstrates successful C-N cross-coupling with various anilines and aminopyridines using catalysts like Pd(OAc)₂ with ligands such as rac-BINAP or Xantphos. nih.gov This provides a strong indication that this compound can be effectively coupled with a wide range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents to afford the corresponding 7-amino-benzothiazole derivatives. wikipedia.org
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 7-(Morpholin-4-yl)-6-methoxybenzo[d]thiazole |
| Aniline (B41778) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 6-Methoxy-N-phenylbenzo[d]thiazol-7-amine |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | N-Benzyl-6-methoxybenzo[d]thiazol-7-amine |
The Stille coupling is another important palladium-catalyzed reaction that forges new carbon-carbon bonds, in this case between an organohalide and an organostannane (organotin) reagent. While its scope is comparable to the Suzuki reaction, the toxicity of the tin reagents and byproducts has led to a preference for the Suzuki-Miyaura protocol in many applications. libretexts.org Nevertheless, Stille coupling remains a powerful tool, particularly when the corresponding organoboron reagent is unstable or difficult to prepare. The reaction mechanism is similar to other cross-coupling cycles, involving oxidative addition, transmetalation, and reductive elimination.
This compound can act as the organohalide partner in a Stille coupling reaction. It can be coupled with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, to yield the corresponding substituted benzothiazole derivatives.
Other organometallic reactions, though less common for this specific transformation, could also be employed. For example, the Heck reaction could potentially couple the C-7 position with alkenes, and Negishi coupling (using organozinc reagents) offers an alternative C-C bond-forming strategy.
Table 5: General Stille Coupling Transformation
| Organostannane Reagent | Catalyst | Additive/Solvent | Expected Product Class |
|---|---|---|---|
| (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene, heat | Arylated benzothiazole |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | DMF, heat | Vinylated benzothiazole |
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-7 Position
Reactions Involving the Methoxy (B1213986) Group
The methoxy group at the C6 position is a primary site for functional group interconversion, most notably through demethylation.
The cleavage of the aryl methyl ether in this compound to its corresponding phenol (B47542) (7-bromo-6-hydroxybenzo[d]thiazole) is a critical transformation. This reaction unlocks a new point for functionalization, as the resulting hydroxyl group can be used in a variety of subsequent reactions, such as etherification or esterification.
Boron Tribromide (BBr₃) Mediated Demethylation One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgcommonorganicchemistry.com The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures ranging from 0 °C to -78 °C to control the reactivity of the reagent. commonorganicchemistry.com Boron tribromide is a strong Lewis acid that readily coordinates to the ether oxygen. This coordination weakens the carbon-oxygen bond of the methyl group, facilitating a nucleophilic attack by a bromide ion, which is either free or delivered from a BBr₄⁻ species. nih.govnih.gov This process is highly efficient for cleaving aryl methyl ethers without affecting other functional groups that are sensitive to harsher, high-temperature methods. orgsyn.org The resulting borate (B1201080) ester is subsequently hydrolyzed during aqueous workup to yield the final phenol.
The established mechanism for this transformation has been refined by computational studies. Density functional theory (DFT) calculations suggest a pathway that involves charged intermediates. nih.govnih.gov Rather than a simple intramolecular rearrangement, the ether-BBr₃ adduct can be attacked by another equivalent of BBr₃ to generate a cationic boron species and the highly nucleophilic BBr₄⁻ anion. This anion is a more potent nucleophile for the demethylation step than a simple bromide ion. nih.gov Furthermore, these studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like diphenoxyboron bromide before final hydrolysis. nih.gov
| Reagent | Typical Conditions | Product |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature, followed by aqueous workup. | 7-Bromo-6-hydroxybenzo[d]thiazole |
Reactivity of the Benzo[d]thiazole Heterocyclic Ring
The benzothiazole core possesses a unique electronic structure that dictates its reactivity towards various reagents. The benzene and thiazole (B1198619) rings mutually influence each other, affecting reactions on both parts of the molecule.
Electrophilic aromatic substitution (EAS) on the this compound scaffold would occur on the benzene ring. The position of substitution is directed by the combined electronic effects of the existing substituents: the 7-bromo group, the 6-methoxy group, and the fused thiazole ring. The general mechanism for EAS involves a two-step process: initial attack by the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (benzenonium ion), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu
The directing effects of the substituents are as follows:
6-Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions.
7-Bromo Group (-Br): As a halogen, it is a deactivating group because of its inductive electron withdrawal (-I effect), which makes the ring less nucleophilic. However, through resonance, it can donate a lone pair of electrons (+R effect), making it an ortho and para director. msu.edu
Fused Thiazole Ring: The thiazole ring as a whole acts as an electron-withdrawing group, deactivating the benzene ring to which it is fused.
Regioselectivity: When considering the available positions on the benzene ring (C4 and C5), the directing effects must be assessed in concert. The C5 position is ortho to the strongly activating methoxy group and meta to the deactivating bromo group. The C4 position is meta to the methoxy group and ortho to the bromo group. Given that the methoxy group is one of the strongest activating directors, its influence is paramount. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position , which is activated by the methoxy group.
| Substituent | Electronic Effect | Directing Influence |
| 6-Methoxy (-OCH₃) | Activating (+R > -I) | Ortho, Para |
| 7-Bromo (-Br) | Deactivating (-I > +R) | Ortho, Para |
| Fused Thiazole | Deactivating (-I) | Meta (relative to the junction) |
The heteroatoms of the thiazole ring also present sites for chemical reactions.
Reactivity of the Thiazole Nitrogen: The nitrogen atom at position 3 of the benzothiazole ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily react with electrophiles, such as alkyl halides (e.g., methyl iodide), to form quaternary benzothiazolium salts. youtube.com This process, known as quaternization, introduces a positive charge into the heterocyclic ring system, which significantly alters the electronic properties and reactivity of the entire molecule. The nitrogen atom's lone pair also allows it to act as a ligand, coordinating to various metal centers to form metal complexes. mdpi.com
Reactivity of the Thiazole Sulfur: The sulfur atom at position 1 is generally less reactive towards electrophiles than the nitrogen atom due to its lower basicity and the delocalization of its lone pairs contributing to the ring's aromaticity. youtube.com While transformations involving the C-S bond are central to many benzothiazole syntheses, nih.govnih.gov direct alkylation or oxidation at the sulfur of a stable, pre-formed benzothiazole ring is not a common transformation and would require specialized, highly reactive reagents.
Advanced Mechanistic Investigations of this compound Reactions
While specific kinetic studies on this compound are not widely documented, detailed mechanistic investigations into its key transformations can be understood from studies on analogous systems.
The elucidation of reaction pathways for this molecule relies heavily on modern computational and mechanistic studies of its core reactions.
Mechanistic Pathway of Demethylation: The demethylation of the methoxy group by BBr₃ provides a clear example of an advanced mechanistic investigation applicable to this system. Early mechanistic proposals involved the formation of an ether-BBr₃ adduct followed by intramolecular delivery of a bromide to the methyl group. nih.gov However, detailed DFT studies have illuminated a more complex and nuanced pathway. nih.govnih.gov
These computational investigations predict a mechanism involving charged intermediates that are thermodynamically accessible. The key insight is that an ether adduct can react with a second molecule of BBr₃ to generate a cationic boron species and the BBr₄⁻ anion. nih.gov This anion is a significantly more potent nucleophile than bromide itself, and its attack on the methyl group has a lower activation barrier. The calculations also reveal that the reaction can proceed in a catalytic fashion with respect to the boron center, where one BBr₃ molecule can sequentially cleave multiple ether molecules through intermediates such as [B(OAr)₂Br] and [B(OAr)₃] before hydrolysis. nih.gov This detailed pathway, supported by both computational evidence and experimental product analysis, represents a significant advancement over simpler mechanistic models and provides a deep understanding of this crucial functional group interconversion.
While specific rate constants for reactions involving this compound are not present in the surveyed literature, such computational models provide profound insight into the reaction coordinates, transition states, and intermediates that govern its chemical behavior.
Identification and Characterization of Reaction Intermediates
Direct experimental evidence for the isolation and characterization of reaction intermediates of this compound is limited in the available literature. However, by drawing parallels with well-established reaction mechanisms for structurally similar bromo-substituted heterocyclic compounds, particularly in the context of palladium-catalyzed cross-coupling reactions, we can infer the likely intermediates involved.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are common methods for the functionalization of aryl halides. The catalytic cycles of these reactions are well-documented and are proposed to proceed through a series of organometallic intermediates.
Inferred Intermediates in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. For a substrate like this compound, the reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would likely proceed through the following key intermediates:
Oxidative Addition Complex: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organoboron reagent, activated by the base, undergoes transmetalation with the Pd(II) complex. The exact nature of the boron species that reacts with the palladium center (e.g., [R-B(OH)₃]⁻) can vary depending on the reaction conditions.
Reductive Elimination: The final step involves the reductive elimination of the desired coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst.
A study on the Suzuki cross-coupling of the closely related 2-amino-6-bromobenzothiazole to form 2-amino-6-arylbenzothiazoles supports this general mechanism. nih.gov Although the intermediates were not isolated, the successful synthesis of a variety of 6-aryl derivatives is consistent with the formation of analogous palladium-bound intermediates. nih.gov
Table 1: Proposed Intermediates in the Suzuki-Miyaura Coupling of this compound
| Intermediate Name | Proposed Structure | Role in Catalytic Cycle |
| Oxidative Addition Complex | [Pd(L)₂(this compound)Br] | Formation of the initial Pd(II) species |
| Transmetalation Complex | [Pd(L)₂(this compound)(R)] | Transfer of the organic group from boron to palladium |
| Final Coupled Product | 7-Aryl-6-methoxybenzo[d]thiazole | The desired product of the C-C bond formation |
Note: 'L' represents the phosphine ligand associated with the palladium catalyst, and 'R' is the organic substituent from the boronic acid.
Inferred Intermediates in Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The reaction of this compound with an amine (R-NH₂) would likely involve the following intermediates:
Palladium-Amine Complex: The active palladium catalyst can coordinate with the amine reactant.
Oxidative Addition Complex: Similar to the Suzuki coupling, the aryl bromide undergoes oxidative addition to the Pd(0) catalyst.
Amide Complex Formation: The coordinated amine deprotonates and replaces the bromide ligand on the palladium center.
Reductive Elimination: The aryl-amine bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.
While direct studies on this compound are scarce, the general principles of the Buchwald-Hartwig amination are well-established for a wide range of aryl halides.
Characterization Techniques for Intermediates:
The characterization of such transient intermediates is challenging due to their low concentrations and short lifetimes. Advanced spectroscopic techniques are often employed to detect and characterize them in situ. These can include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can sometimes be used to observe and characterize thermally sensitive intermediates.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass of charged intermediates in the reaction mixture.
X-ray Crystallography: In rare cases where an intermediate is stable enough to be crystallized, X-ray diffraction can provide its exact three-dimensional structure.
For instance, in the synthesis of other complex thiazole derivatives, intermediates have been proposed based on the logical progression of the reaction, even if not fully characterized. nih.govmdpi.com
Design, Synthesis, and Chemical Space Exploration of 7 Bromo 6 Methoxybenzo D Thiazole Analogs and Derivatives
Strategic Diversification at the C-2 Position of the Benzo[d]thiazole Ring
The C-2 position of the benzothiazole (B30560) ring is a prime site for synthetic elaboration, offering a direct route to a wide array of derivatives. wikipedia.org The heterocyclic core's methyne (CH) center is readily substituted, allowing for the introduction of various functional groups that can significantly alter the molecule's physicochemical and biological properties. wikipedia.org
Several well-established methodologies for C-2 functionalization can be applied to the 7-bromo-6-methoxybenzo[d]thiazole scaffold. nih.gov A common approach involves the lithiation of the C-2 position using a strong base, such as n-butyllithium, followed by quenching with a diverse range of electrophiles. ambeed.com This method allows for the introduction of alkyl, acyl, and other carbon-based substituents. Another powerful technique is the palladium-catalyzed cross-coupling reaction, which can be used to form C-C, C-N, and C-S bonds at this position.
Furthermore, direct functionalization methods are continuously being developed. For instance, hypervalent iodine chemistry has been utilized for the C-2 arylacetylation of benzothiazoles. researchgate.net Oxidative condensation of the parent scaffold with alcohols or aldehydes can also yield C-2 substituted products. nih.gov The table below outlines several strategic modifications at the C-2 position.
| Substituent Type | Synthetic Strategy | Example Reagents | Potential C-2 Moiety |
|---|---|---|---|
| Amino Groups | Nucleophilic Aromatic Substitution (on 2-halobenzothiazole) or Chichibabin-type amination | Various primary/secondary amines, sodium amide | -NHR, -NR₂ |
| Alkyl/Aryl Groups | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Arylboronic acids, organostannanes | -Aryl, -Alkyl |
| Acyl Groups | Friedel-Crafts acylation or reaction of 2-lithiobenzothiazole with acyl chlorides | Acyl chlorides, acid anhydrides | -C(O)R |
| Hydroxymethyl Group | Reaction of 2-lithiobenzothiazole with formaldehyde | Paraformaldehyde | -CH₂OH |
| Carboxylic Acid Group | Reaction of 2-lithiobenzothiazole with carbon dioxide | CO₂ (gas or dry ice) | -COOH |
Exploration of Substituent Effects on Reactivity and Electronic Properties
The reactivity and electronic nature of the this compound core are governed by the interplay of the fused benzene (B151609) and thiazole (B1198619) rings, as well as the substituents they bear. The thiazole portion of the molecule is inherently electron-withdrawing. wikipedia.org This effect is further modulated by the substituents on the benzo moiety: the bromine at C-7 acts as an electron-withdrawing group through induction (though a weak deactivator in electrophilic substitution), while the methoxy (B1213986) group at C-6 is electron-donating via resonance.
| Position | Substituent | Electronic Effect | Impact on Ring System |
|---|---|---|---|
| C-6 | -OCH₃ (Methoxy) | Electron-donating (Resonance) | Increases electron density on the benzene ring |
| C-7 | -Br (Bromo) | Electron-withdrawing (Inductive) | Decreases electron density; provides a handle for cross-coupling |
| C-2 | -NH₂ (Amino) | Electron-donating | Increases overall electron density and nucleophilicity |
| C-2 | -NO₂ (Nitro) | Electron-withdrawing | Decreases overall electron density and nucleophilicity |
| C-2 | -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Significantly decreases electron density |
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Motif
Building upon the this compound core to create larger, fused heterocyclic systems is a key strategy for expanding chemical diversity and accessing novel molecular architectures. Such polycyclic structures are common in pharmacologically active compounds. core.ac.uk The bromine atom at the C-7 position is an exceptionally versatile handle for constructing these fused rings.
One prominent method involves palladium-catalyzed reactions, such as the Sonogashira coupling, to introduce an alkyne at the C-7 position. Subsequent intramolecular cyclization of the alkyne with a suitably placed nucleophile can lead to the formation of a new five- or six-membered ring. Similarly, Suzuki or Stille couplings can be used to append a substituent that contains a reactive group, which can then undergo an intramolecular cyclization to form the fused system. For example, coupling with 2-formylphenylboronic acid followed by a condensation reaction could yield a tetracyclic system.
Another approach is intramolecular hetero-Diels-Alder reactions, which can stereoselectively form complex fused structures. rsc.org Furthermore, ring-closing metathesis (RCM) has proven to be a powerful tool for synthesizing a variety of benzo-fused heterocycles. core.ac.uk This would involve introducing two alkenyl chains onto the scaffold, for instance, one via N-alkylation of the thiazole nitrogen (if activated) and another at the C-7 position via a cross-coupling reaction, followed by an RCM catalyst to form the new ring. These advanced synthetic methods allow for the precise construction of diverse and complex heterocyclic systems built upon the this compound motif. organic-chemistry.orgresearchgate.net
Development of Libraries of Benzo[d]thiazole Derivatives for Targeted Research Applications
The generation of compound libraries based on a privileged scaffold like this compound is a cornerstone of modern drug discovery and chemical biology. nih.gov Such libraries, containing systematically varied derivatives, allow for the efficient exploration of the structure-activity relationship (SAR) against specific biological targets. Benzothiazole libraries have been successfully developed for screening for various activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govfrontiersin.org
A library based on the this compound scaffold can be designed by employing combinatorial chemistry principles. Using the synthetic handles available, diversification can be achieved at multiple positions. The C-2 position can be varied using the strategies outlined in section 4.1. The C-7 bromo group serves as a key anchor point for diversification via an array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups.
Solid-phase synthesis offers an efficient platform for library production, where the benzothiazole core can be attached to a resin, allowing for sequential reactions and easy purification. nih.gov This approach has been successfully used to create libraries of 2-aminobenzothiazoles. By combining diversification at the C-2 and C-7 positions, a large and structurally diverse library of novel compounds can be rapidly assembled for screening in targeted research applications, such as identifying inhibitors for specific enzymes or modulators for cellular pathways. frontiersin.org
| Scaffold Position | R¹ Group (at C-2) | R² Group (at C-7, replacing Br) |
|---|---|---|
| Variation Set A | -H | -Phenyl, -Pyridyl, -Thienyl |
| Variation Set B | -NH₂ | -Phenyl, -Pyridyl, -Thienyl |
| Variation Set C | -CH₃ | -Phenyl, -Pyridyl, -Thienyl |
| Variation Set D | -COOH | -Phenyl, -Pyridyl, -Thienyl |
Advanced Spectroscopic and Computational Approaches in the Study of 7 Bromo 6 Methoxybenzo D Thiazole
Application of High-Resolution NMR Spectroscopy for Structural Elucidation of Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex derivatives of 7-Bromo-6-methoxybenzo[d]thiazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectrum of a derivative, protons on the benzothiazole (B30560) core and its substituents exhibit characteristic chemical shifts (δ) and coupling patterns. For instance, the methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while aromatic protons show complex multiplets in specific regions of the spectrum. rsc.orgresearchgate.net The position and splitting of these signals are influenced by the electronic effects of neighboring groups, such as the bromine atom and the thiazole (B1198619) ring.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic rings, the methoxy carbon, and carbons in any attached side chains can be definitively assigned. rsc.orgresearchgate.net For example, studies on related 6-methoxybenzo[d]thiazole derivatives show distinct signals for the methoxy carbon and the various carbons of the fused ring system. rsc.orgresearchgate.net The combination of ¹H and ¹³C NMR, often supported by 2D NMR techniques like COSY and HSQC, allows for the complete and unequivocal elucidation of the constitution of even highly complex structures derived from the parent molecule.
Table 1: Representative NMR Data for Derivatives of 6-methoxybenzo[d]thiazole This table is illustrative, based on data for related compounds, to show expected chemical shifts.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity (¹H NMR) | Notes |
|---|---|---|---|
| ¹H | 3.8 - 4.0 | Singlet | Methoxy group (-OCH₃) protons. rsc.org |
| ¹H | 6.8 - 8.0 | Multiplets, Doublets, Singlets | Aromatic protons on the benzothiazole ring system. rsc.org |
| ¹³C | 55 - 58 | N/A | Methoxy group (-OCH₃) carbon. researchgate.net |
| ¹³C | 104 - 158 | N/A | Carbons of the benzothiazole aromatic rings. rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Reaction Progress
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for identifying functional groups and probing the molecular environment of this compound. These complementary techniques are sensitive to changes in bond vibrations that occur during chemical reactions or as a result of intermolecular interactions.
The FT-IR spectrum of a benzothiazole derivative is characterized by specific absorption bands corresponding to its functional groups. researchgate.net Key expected vibrations for this compound would include:
C-H stretching from the aromatic ring and methoxy group.
C=N stretching of the thiazole ring, a characteristic band for this heterocyclic system. researchgate.net
C-O stretching of the methoxy ether linkage.
C-S stretching vibrations within the thiazole ring.
C-Br stretching , typically observed in the lower frequency region of the spectrum. researchgate.net
Shifts in the position or changes in the intensity of these bands can be used to monitor the progress of a reaction. For example, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can signal reaction completion. Furthermore, changes in vibrational frequencies, particularly those of groups capable of hydrogen bonding, can provide evidence of intermolecular interactions in the solid state or in solution. nih.gov Raman spectroscopy provides complementary information, especially for symmetric non-polar bonds, and is useful for studying samples in aqueous media.
Table 2: Characteristic Vibrational Frequencies for this compound Based on data from related bromo, methoxy, and benzothiazole compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR/Raman | researchgate.net |
| C=N Stretch (Thiazole) | 1550 - 1450 | FT-IR/Raman | rsc.org |
| C-O Stretch (Aryl Ether) | 1270 - 1200 | FT-IR | researchgate.net |
| C-S Stretch (Thiazole) | 850 - 700 | FT-IR/Raman | researchgate.net |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis in Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of newly synthesized derivatives of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm), allowing for the determination of a unique molecular formula.
During reaction monitoring, HRMS can identify intermediates and confirm the final product by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the target molecules, which are often observed as protonated species [M+H]⁺. rsc.org The close agreement between the observed and calculated mass provides definitive evidence for the successful synthesis of the target compound.
Furthermore, analysis of the fragmentation patterns produced during tandem mass spectrometry (MS/MS) experiments can offer additional structural proof. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and confirm the identity of its structural components.
X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms.
Table 3: Illustrative X-ray Crystallography Data for a Complex Bromo-Benzothiazole Derivative Data based on a related structure to demonstrate the type of information obtained.
| Parameter | Description | Typical Finding | Reference |
|---|---|---|---|
| Crystal System | The geometric classification of the crystal lattice. | Triclinic, Orthorhombic, etc. | researchgate.net |
| Space Group | The symmetry group of the crystal. | P-1, Fmm2, etc. | researchgate.net |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-Br, C=N). | Measured in Ångstroms (Å). | nih.gov |
| Bond Angles | The angle formed between three connected atoms (e.g., C-S-C). | Measured in degrees (°). | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential tools for complementing experimental data. researchgate.net These computational methods allow for the prediction of molecular properties that can be difficult or impossible to measure directly, providing deep insights into the electronic structure and chemical reactivity of this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net By optimizing the molecular geometry, DFT calculations can predict the most stable conformation of the molecule and provide accurate structural parameters like bond lengths and angles, which can be validated against X-ray data. researchgate.netmdpi.com
A key output of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. For thiazole-based compounds, the distribution of HOMO and LUMO orbitals across the molecule helps to identify the electron-rich and electron-poor regions involved in electronic transitions. researchgate.net
The Molecular Electrostatic Potential (MESP) is a powerful concept used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net An MESP map is generated by calculating the electrostatic potential at the surface of a molecule, which is then visualized using a color scale. researchgate.netnanoient.org
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites, such as those around heteroatoms like nitrogen and oxygen, are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green and yellow regions correspond to neutral or weakly polarized areas. researchgate.net
For this compound, MESP analysis would likely show negative potential around the nitrogen atom of the thiazole ring and the oxygen of the methoxy group, marking them as sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms would exhibit positive potential. nanoient.org This analysis provides a visual guide to the molecule's chemical reactivity, which is invaluable for designing synthetic pathways. ias.ac.in
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine |
In-Depth Analysis of this compound Remains Elusive
While the field of computational chemistry offers robust methods for theoretical analysis, and numerous studies have been published on various benzothiazole derivatives, specific computational or experimental data for this compound appears to be absent from the public scientific record. Research in this area tends to focus on derivatives with specific biological activities or material properties, and it seems this particular compound has not been a subject of detailed investigation in the available literature.
Therefore, the requested in-depth article focusing solely on the specified computational and spectroscopic aspects of this compound cannot be generated at this time due to the lack of available scientific data.
Emerging Research Applications and Future Directions for 7 Bromo 6 Methoxybenzo D Thiazole and Its Derivatives
Utilization as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The presence of both a bromine atom and a methoxy (B1213986) group makes 7-Bromo-6-methoxybenzo[d]thiazole a highly valuable and versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 7-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon bonds. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of diverse molecular architectures.
For instance, the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides highlights the utility of the benzothiazole (B30560) core in building complex structures. acs.org This methodology, which involves C-H functionalization and intramolecular C-S bond formation, can be adapted to derivatives like this compound to create novel compounds with potential biological activities. acs.org The synthesis of various bioactive thiazole-based heterocycles further underscores the importance of substituted benzothiazoles as building blocks in medicinal chemistry. nih.gov The strategic placement of the bromo and methoxy groups on the benzothiazole ring can influence the electronic properties and reactivity of the molecule, offering opportunities for the targeted synthesis of compounds with specific biological profiles, including anticancer and antimicrobial agents. nih.govmdpi.com
The synthesis of a series of 2-phenylbenzothiazole (B1203474) derivatives and their corresponding organometallic complexes demonstrates the role of benzothiazoles as ligands in coordination chemistry, which can lead to the development of novel therapeutic agents. nih.gov The functional groups on the benzothiazole ring can be manipulated to fine-tune the properties of the resulting metal complexes. nih.gov
Development of Advanced Materials with Tunable Photophysical and Electronic Properties
The unique electronic and photophysical properties of the benzothiazole core have made it an attractive component in the design of advanced organic materials. The introduction of substituents like the bromo and methoxy groups in this compound allows for the fine-tuning of these properties, opening up applications in organic electronics and chemical sensing.
Organic Semiconductors and Optoelectronic Materials
Thiazole-based organic semiconductors have been the subject of intensive research for their potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the thiazole (B1198619) ring, combined with the electronic effects of substituents on the fused benzene (B151609) ring, can be harnessed to create materials with desirable charge transport characteristics. researchgate.net
Benzothiadiazole (BT) and its derivatives are known to be strong acceptors that can enhance π-stacking and improve charge carrier transport in optoelectronic applications. rsc.org Copolymers based on alkoxy-functionalized benzothiadiazole have been synthesized and shown to exhibit favorable optical and electrochemical properties, with some achieving high charge carrier mobilities in OFETs. rsc.org Theoretical studies on benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly impact their electronic and charge transport properties. nih.gov The 6-methoxy group in this compound acts as an electron-donating group, which can influence the HOMO and LUMO energy levels and, consequently, the material's performance in electronic devices.
Luminescent Probes and Fluorescent Tags for Chemical Sensing
The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the development of luminescent probes and fluorescent tags. These probes can be designed to selectively detect a variety of analytes, including metal ions and biomolecules. The design of a ratiometric fluorescence probe for zinc ions based on a 6-amino-2,2′-bipyridine scaffold demonstrates the potential of heterocyclic compounds in chemical sensing. mdpi.com
Derivatives of benzothiazole have been specifically designed as fluorescent probes for the detection of amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease. acs.org These probes often feature an electron donor-acceptor system interacting with a π-conjugated backbone, and their fluorescence properties change upon binding to the target Aβ aggregates. acs.org The 7-bromo-6-methoxy substitution pattern could be incorporated into such designs to modulate the probe's photophysical properties, such as emission wavelength and quantum yield, to optimize its performance for in vitro and in vivo imaging.
Precursors for Catalytic Ligands and Organometallic Reagents
The nitrogen and sulfur atoms within the benzothiazole ring system provide excellent coordination sites for transition metals, making benzothiazole derivatives valuable precursors for the synthesis of catalytic ligands and organometallic reagents. The resulting metal complexes can exhibit unique catalytic activities and have applications in a wide range of organic transformations.
The synthesis of benzothiazole-based palladium(II) complexes has been reported, and these complexes have shown efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net The ease of access to starting materials and the ability to perform these reactions in environmentally friendly solvents like water make this an attractive approach. researchgate.net The 7-bromo-6-methoxy substitution on the benzothiazole scaffold can influence the electronic and steric properties of the ligand, which in turn can affect the stability and catalytic activity of the resulting palladium complex.
Furthermore, organometallic ruthenium(II) and osmium(II) complexes bearing 2-phenylbenzothiazole ligands have been synthesized and investigated for their anticancer potential. nih.gov This highlights the dual role of benzothiazole derivatives as both bioactive scaffolds and ligands for creating metallodrugs. The development of water-soluble phosphine (B1218219) ligands like 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) has been crucial for the synthesis of water-soluble and biologically active platinum(II) and palladium(II) complexes. mdpi.com Incorporating a 7-bromo-6-methoxybenzothiazole moiety into such ligand designs could lead to new classes of water-soluble organometallic catalysts and therapeutic agents. The differences in catalytic behavior between palladium and nickel in cross-coupling reactions have also been a subject of study, with the nature of the ligands playing a critical role. youtube.com
Applications in Chemical Biology as Mechanistic Probes (e.g., quorum sensing inhibitors, tau protein interaction tools, excluding direct clinical use)
Beyond their use as synthetic intermediates and in materials science, benzothiazole derivatives are emerging as powerful tools in chemical biology for probing complex biological processes. Their ability to interact with specific biomolecules makes them valuable for studying disease mechanisms and identifying new therapeutic targets, without necessarily being developed as direct clinical drugs themselves.
A notable application is in the study of bacterial communication, known as quorum sensing (QS). QS is a process that regulates bacterial virulence and biofilm formation, and its inhibition is a promising strategy to combat multidrug-resistant bacteria. nih.gov Thiazole derivatives have been investigated as potential QS inhibitors, with molecular simulation studies identifying promising candidates that can bind to key proteins in the QS pathway, such as the LasR receptor in Pseudomonas aeruginosa. nih.gov The 7-bromo-6-methoxybenzothiazole scaffold could be used as a starting point for the design of novel QS modulators.
Another significant area of research is in the field of neurodegenerative diseases, particularly those associated with the aggregation of the tau protein (tauopathies). Benzothiazole derivatives have been developed as tools to study and modulate the accumulation of tau aggregates. nih.gov For example, analogs of the Hsp70 inhibitor JG-98, which features a benzothiazole moiety, have been synthesized to improve properties like blood-brain barrier penetration while maintaining their ability to reduce phosphorylated tau levels. nih.gov The substitution pattern on the benzothiazole ring can be systematically varied to tune the compound's properties for use as a research tool. Furthermore, benzothiazole-based compounds have been designed to target the aggregation of both tau and α-synuclein, another protein implicated in neurodegenerative disorders. nih.gov These dual-inhibitor probes are valuable for investigating the interplay between different protein aggregation pathways.
Theoretical and Experimental Synergies in Future Research on Benzo[d]thiazole Chemistry
The advancement of our understanding and application of this compound and its derivatives will be greatly enhanced by the synergistic combination of theoretical and experimental approaches. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting and rationalizing the properties of benzothiazole derivatives.
Theoretical studies can provide valuable insights into the molecular structure, electronic properties, and reactivity of these compounds. For example, DFT calculations can be used to determine the effects of substituents on the HOMO-LUMO energy gap, which is crucial for understanding the electronic and charge transport properties of organic semiconductors. mdpi.comresearchgate.net These theoretical predictions can then guide the synthesis of new materials with optimized properties. Similarly, computational methods can be used to model the interaction of benzothiazole derivatives with biological targets, such as enzymes or protein receptors, which can aid in the rational design of more potent and selective bioactive compounds. mdpi.comwjahr.com
The synergy between experimental synthesis and computational analysis is exemplified in studies where novel benzothiazole derivatives are synthesized and their properties are characterized both experimentally and through theoretical calculations. researchgate.netnih.gov This integrated approach allows for a deeper understanding of structure-property relationships and accelerates the discovery of new functional molecules. For instance, the combination of experimental synthesis, spectroscopic characterization, and computational modeling can elucidate the antioxidative potential and antiproliferative activity of novel benzothiazole derivatives. nih.gov Looking ahead, a continued and strengthened collaboration between computational and experimental chemists will be crucial for unlocking the full potential of this compound and its derivatives in the diverse fields of complex molecule synthesis, advanced materials, catalysis, and chemical biology.
Challenges and Opportunities in the Synthesis and Application of Highly Functionalized Benzo[d]thiazoles
The synthesis and application of highly functionalized benzo[d]thiazoles, such as this compound, present both significant challenges and exciting opportunities for chemists and pharmacologists. The precise control of substituent placement on the benzothiazole core is a key synthetic hurdle, while the diverse biological activities of these compounds open up numerous avenues for therapeutic development. nih.govrsc.org
Synthetic Challenges
The primary challenge in the synthesis of highly functionalized benzo[d]thiazoles lies in the regioselective introduction of multiple substituents onto the benzene ring. Traditional methods for benzothiazole synthesis, such as the condensation of 2-aminothiophenols with various electrophiles, often require specifically pre-functionalized precursors, which can be difficult to prepare. rsc.org
Key challenges include:
Regiocontrol: Achieving specific substitution patterns, like the 6,7-disubstitution in this compound, can be complex. The directing effects of existing substituents must be carefully considered, and multi-step synthetic sequences are often necessary.
Harsh Reaction Conditions: Some classical synthetic methods require harsh conditions, such as high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups. rsc.org
Limited Availability of Starting Materials: The synthesis of complex benzothiazoles is often dependent on the availability of appropriately substituted 2-aminothiophenols, which may not be commercially available and can be challenging to synthesize.
Synthetic Opportunities and Modern Approaches
Despite these challenges, modern synthetic methodologies offer promising solutions for the efficient and selective synthesis of highly functionalized benzo[d]thiazoles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, have become powerful tools for the late-stage functionalization of the benzothiazole core. The bromine atom in this compound serves as a versatile handle for introducing a wide range of substituents, including aryl, alkyl, and amino groups.
C-H Activation: Direct C-H activation and functionalization strategies are emerging as highly atom-economical methods for modifying the benzothiazole scaffold without the need for pre-installed leaving groups. This approach allows for the direct introduction of functional groups at specific positions on the benzene ring.
Flow Chemistry and Microwave-Assisted Synthesis: The use of flow chemistry and microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the safety of synthetic processes. researchgate.net These technologies are particularly beneficial for multi-step syntheses and for overcoming the challenges associated with traditional batch processing.
Application Opportunities
The unique substitution pattern of this compound and its derivatives opens up a wide range of potential applications, particularly in medicinal chemistry. The presence of both a halogen and a methoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Agents: Benzothiazole derivatives are well-known for their potent anticancer activities, often acting as inhibitors of key enzymes involved in cancer progression, such as protein kinases and topoisomerases. nih.govnih.gov The 6-methoxy group is a common feature in many natural and synthetic anticancer compounds, and its combination with a 7-bromo substituent could lead to the discovery of novel and potent antitumor agents. nih.gov
Antimicrobial Agents: The benzothiazole scaffold is also a key component of many antimicrobial agents. nih.govnih.gov The development of new antibiotics is a critical global health priority, and highly functionalized benzothiazoles offer a promising starting point for the design of compounds that can overcome existing resistance mechanisms.
Neuroprotective Agents: Recent research has highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com The structural features of this compound could be optimized to develop potent and selective agents that target key pathological pathways in these disorders.
Future Research Directions
Future research on this compound and its derivatives will likely focus on several key areas:
Library Synthesis and High-Throughput Screening: The development of efficient synthetic routes to a diverse library of derivatives based on the this compound scaffold will be crucial. High-throughput screening of these libraries against a wide range of biological targets will help to identify promising lead compounds for further development.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to understand how different substituents at the 7-position and modifications of the methoxy group at the 6-position affect biological activity. This knowledge will guide the rational design of more potent and selective compounds.
Mechanism of Action Studies: For any biologically active derivatives, elucidating the precise mechanism of action will be a key research focus. This will involve identifying the molecular targets and signaling pathways that are modulated by these compounds.
Development of Molecular Probes: Fluorescently labeled or radiolabeled derivatives of this compound could be developed as molecular probes for imaging and studying biological processes in vitro and in vivo.
Data Tables
Table 1: Key Synthetic Approaches for Functionalized Benzothiazoles
| Synthetic Method | Description | Potential Application for this compound |
| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck) that form new carbon-carbon or carbon-heteroatom bonds. | Functionalization at the 7-position by replacing the bromine atom with various organic moieties. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach. | Introduction of additional substituents onto the benzothiazole core to further modulate activity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Rapid and efficient synthesis of derivatives, enabling faster library generation for screening. researchgate.net |
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Rationale | Potential Molecular Targets |
| Oncology | Benzothiazoles exhibit broad-spectrum anticancer activity. The 6-methoxy group is present in many known anticancer agents. nih.gov | Protein kinases (e.g., EGFR, VEGFR), Topoisomerases, Tubulin. nih.govnih.gov |
| Infectious Diseases | The benzothiazole nucleus is a common scaffold in antimicrobial drugs. nih.govnih.gov | Bacterial and fungal enzymes, cell wall synthesis pathways. |
| Neurodegenerative Diseases | Benzothiazole derivatives have shown promise in models of Alzheimer's and Parkinson's disease. mdpi.com | Amyloid-beta aggregation, tau phosphorylation, monoamine oxidase. |
Q & A
Q. What are the standard synthetic routes for 7-Bromo-6-methoxybenzo[d]thiazole, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation or halogenation strategies. A common approach is the Hantzsch thiazole synthesis, where α-bromoketones react with thiourea derivatives in polar solvents like methanol under reflux . For example, brominated steroidal ketones have been condensed with thiourea to form thiazole rings, with yields influenced by solvent choice, temperature, and stoichiometry of reagents. Optimization might include using catalytic bases (e.g., K₂CO₃) to deprotonate intermediates or adjusting the molar ratio of bromoketone to thiourea (e.g., 1:1.2) to minimize side reactions . Characterization via TLC (Rf ~0.68 in ethyl acetate/hexane) and melting point analysis (e.g., 210–212°C for analogous compounds) ensures purity .
Q. How is this compound structurally characterized using spectroscopic techniques?
Methodological Answer: Key characterization methods include:
- ¹H-NMR : Methoxy (-OCH₃) protons resonate as a singlet at δ ~3.8–4.0 ppm. Aromatic protons in the benzothiazole ring appear as doublets or multiplets between δ 6.8–8.4 ppm, with coupling constants (J) indicating substitution patterns .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹), C=N (~1595 cm⁻¹), and aromatic C-H (~3034 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 214.08 [M]⁺) and fragmentation patterns validate the molecular formula (C₇H₄BrNOS) .
Q. What are the common reactivity patterns of this compound in organic transformations?
Methodological Answer: The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., NaH/DMF) . The methoxy group directs electrophilic substitution (e.g., nitration) to the para position. For cross-coupling reactions (Suzuki, Buchwald-Hartwig), palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation, useful for creating biaryl derivatives in drug discovery . Reductive dehalogenation (e.g., H₂/Pd-C) may occur under hydrogenation conditions, necessitating controlled reaction parameters to retain the thiazole ring .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing methoxy group deactivates the benzothiazole ring, reducing the electrophilicity of the bromine atom. Computational studies (DFT) can predict activation barriers for SNAr reactions, guiding solvent selection (e.g., DMSO for polar transition states) . Experimental validation involves comparing reaction rates with analogs (e.g., 7-Chloro-6-methoxy derivatives) under identical conditions. For Suzuki couplings, electron-deficient arylboronic acids may require higher temperatures (80–100°C) and longer reaction times (24–48 hrs) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in antimicrobial vs. anticancer activity data often stem from assay conditions (e.g., cell line variability, concentration ranges). Systematic SAR studies should:
Q. How can this compound be integrated into materials science applications, such as organic semiconductors?
Methodological Answer: The planar benzothiazole core and electron-deficient bromine/methoxy groups enhance charge transport properties. To evaluate semiconductor potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
